molecular formula C15H12N2O3S B127724 Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro- CAS No. 149338-11-4

Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro-

Cat. No. B127724
M. Wt: 300.3 g/mol
InChI Key: ASMKKXOINQQUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro- is a chemical compound that belongs to the family of benzo[b]thiophenes. It has been widely studied due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro- is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.

Biochemical And Physiological Effects

Studies have shown that Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro- can affect various biochemical and physiological processes in cells. For example, it has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation. Additionally, this compound has been shown to modulate the expression of certain genes involved in cancer cell proliferation and survival.

Advantages And Limitations For Lab Experiments

One advantage of using Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro- in lab experiments is its potential as a lead compound for the development of new anticancer drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro-. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, research on the pharmacokinetics and toxicity of this compound is needed to determine its suitability for use in human clinical trials.

Synthesis Methods

The synthesis of Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro- can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-nitroaniline with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the desired compound.

Scientific Research Applications

Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

149338-11-4

Product Name

Benzo(b)thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro-

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C15H12N2O3S/c1-20-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)21-15(14)17(18)19/h2-9,16H,1H3

InChI Key

ASMKKXOINQQUEH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Other CAS RN

149338-11-4

synonyms

N-(4-methoxyphenyl)-2-nitro-benzothiophen-3-amine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.